5-Chloro-2-fluoro-3-nitrobenzaldehyde
Description
5-Chloro-2-fluoro-3-nitrobenzaldehyde is a halogenated nitroaromatic aldehyde with the molecular formula C₇H₃ClFNO₃. Its structure features a benzaldehyde backbone substituted with chlorine at position 5, fluorine at position 2, and a nitro group at position 3 (meta to the aldehyde). This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which modulate reactivity in electrophilic substitution and condensation reactions.
Properties
Molecular Formula |
C7H3ClFNO3 |
|---|---|
Molecular Weight |
203.55 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
InChI Key |
MPAGPDXJVCNNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-nitrobenzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is carried out at elevated temperatures ranging from 50°C to 250°C
Industrial Production Methods: Industrial production of 5-Chloro-2-fluoro-3-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali metal fluorides in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes.
Reduction: 5-Chloro-2-fluoro-3-nitroaniline.
Oxidation: 5-Chloro-2-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Ring Type : The pyridine derivative (5-Chloro-2-fluoro-3-nitropyridine) lacks the aldehyde group, shifting its reactivity toward nucleophilic aromatic substitution rather than aldehyde-mediated condensations .
Physicochemical Properties (Inferred)
While direct data are scarce, trends can be extrapolated:
- Melting Points : Chloro- and nitro-substituted benzaldehydes typically have melting points >100°C due to strong intermolecular dipole interactions. The fluorine substituent may slightly lower this value compared to hydroxyl analogs .
- Solubility : Fluorine’s lipophilicity may reduce aqueous solubility relative to hydroxylated analogs but improve organic solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
